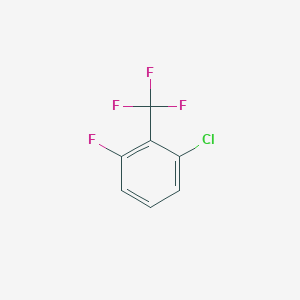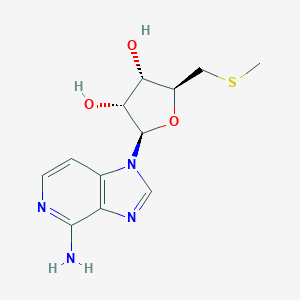
5'-Methylthio-5'-deoxy-9-deazaadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Methylthio-5'-deoxy-9-deazaadenosine, also known as MTA, is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a modified nucleoside that is found in various biological systems, including bacteria, plants, and mammals. In
Applications De Recherche Scientifique
5'-Methylthio-5'-deoxy-9-deazaadenosine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 5'-Methylthio-5'-deoxy-9-deazaadenosine has also been studied for its potential use as a biomarker for certain diseases, such as liver disease and cancer.
Mécanisme D'action
5'-Methylthio-5'-deoxy-9-deazaadenosine exerts its effects through several mechanisms, including the inhibition of methyltransferase enzymes, which are involved in DNA methylation. 5'-Methylthio-5'-deoxy-9-deazaadenosine has also been shown to activate the immune system, leading to increased production of cytokines and other immune system molecules.
Effets Biochimiques Et Physiologiques
5'-Methylthio-5'-deoxy-9-deazaadenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 5'-Methylthio-5'-deoxy-9-deazaadenosine has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
5'-Methylthio-5'-deoxy-9-deazaadenosine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 5'-Methylthio-5'-deoxy-9-deazaadenosine is also stable and can be stored for long periods of time. However, there are also limitations to the use of 5'-Methylthio-5'-deoxy-9-deazaadenosine in laboratory experiments. It can be difficult to determine the optimal concentration of 5'-Methylthio-5'-deoxy-9-deazaadenosine for use in experiments, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 5'-Methylthio-5'-deoxy-9-deazaadenosine. One area of interest is the development of 5'-Methylthio-5'-deoxy-9-deazaadenosine-based therapies for cancer and other diseases. Another area of interest is the use of 5'-Methylthio-5'-deoxy-9-deazaadenosine as a biomarker for disease diagnosis and monitoring. Additionally, further research is needed to better understand the mechanisms of action of 5'-Methylthio-5'-deoxy-9-deazaadenosine and its effects on various biological systems.
Méthodes De Synthèse
5'-Methylthio-5'-deoxy-9-deazaadenosine can be synthesized in the laboratory through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 5'-Methylthio-5'-deoxy-9-deazaadenosine from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 5'-Methylthio-5'-deoxy-9-deazaadenosine from its precursors. Both methods have been used successfully to produce 5'-Methylthio-5'-deoxy-9-deazaadenosine in the laboratory.
Propriétés
Numéro CAS |
106175-18-2 |
|---|---|
Nom du produit |
5'-Methylthio-5'-deoxy-9-deazaadenosine |
Formule moléculaire |
C12H16N4O3S |
Poids moléculaire |
296.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O3S/c1-20-4-7-9(17)10(18)12(19-7)16-5-15-8-6(16)2-3-14-11(8)13/h2-3,5,7,9-10,12,17-18H,4H2,1H3,(H2,13,14)/t7-,9-,10-,12-/m1/s1 |
Clé InChI |
RMTSYBYCOARJOP-UGKPPGOTSA-N |
SMILES isomérique |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O)O |
SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
SMILES canonique |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
Autres numéros CAS |
106175-18-2 |
Synonymes |
5'-methylthio-5'-deoxy-9-deazaadenosine MTC-9-ADO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



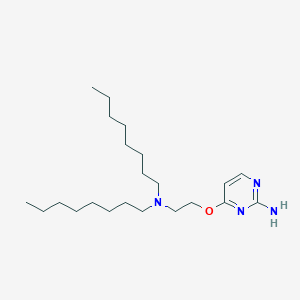
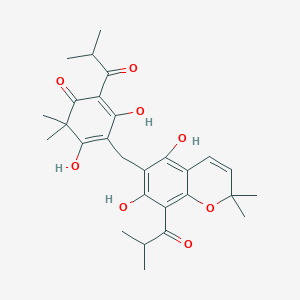
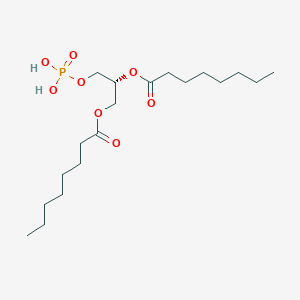
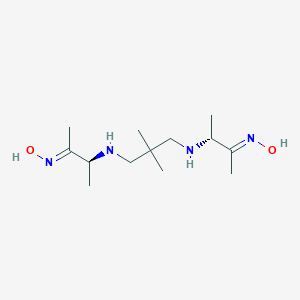
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
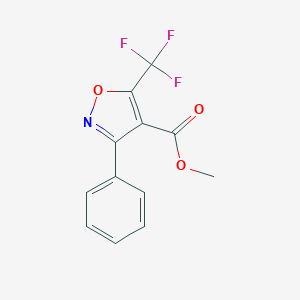
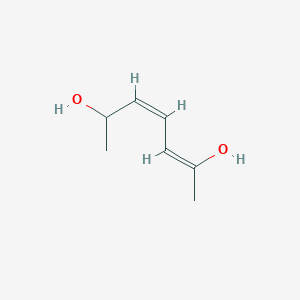
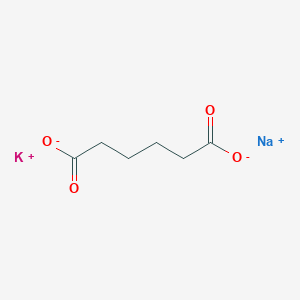
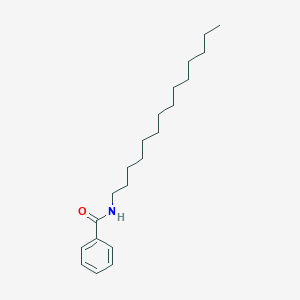
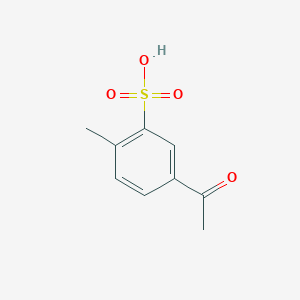
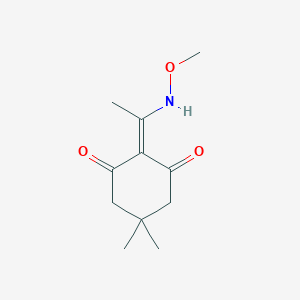
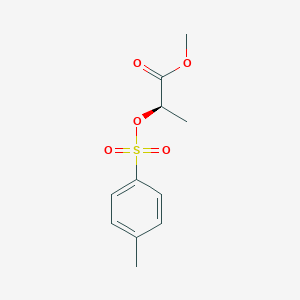
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
